molecular formula C8H7NO2 B044711 Furo[3,2-c]pyridin-6-ylmethanol CAS No. 117013-84-0

Furo[3,2-c]pyridin-6-ylmethanol

Cat. No. B044711
M. Wt: 149.15 g/mol
InChI Key: CMGAVZIPQAAYEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Furo[3,2-c]pyridin-6-ylmethanol derivatives involves several key steps, including cyanation, conversion of cyano groups to carboxamides, and further reactions to achieve different carbon-substituents. One method involves the Reissert-Henze reaction, leading to moderate to excellent yields of cyano derivatives of furo[3,2-c]pyridine, which can then be converted to various derivatives through reactions with benzoyl chloride, trimethylsilyl cyanide, and triethylamine (Shiotani & Taniguchi, 1997). Another approach is a simple synthesis from ethyl 3-hydroxyisonicotinate, leading to the hydroxy derivative and then to furo[3,2-c]pyridin-6-ylmethanol through reduction (Morita & Shiotani, 1986).

Molecular Structure Analysis

The molecular and crystal structure of related compounds, such as 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, have been investigated to understand the geometry in the solid state, intermolecular hydrogen bonding, and π-π interactions, which help elucidate the structural characteristics of Furo[3,2-c]pyridin-6-ylmethanol derivatives (Rodi et al., 2013).

Chemical Reactions and Properties

Furo[3,2-c]pyridin-6-ylmethanol and its derivatives undergo various chemical reactions, including photocycloaddition with acrylonitrile, which leads to the formation of photoadducts with distinct structures (Shiotani et al., 1996). Another study describes the synthesis of 5-aminofuro[3,2-c]pyridinium tosylates and their reactions to produce furo[3,2-c]pyrazolo[1,5-a]pyridinecarboxylic esters, illustrating the compound's reactivity and the possibility of generating diverse structures (Bencková & Krutošíková, 1999).

Scientific Research Applications

Pyridine Derivatives in Medicinal Chemistry

Pyridine derivatives, closely related to Furo[3,2-c]pyridin-6-ylmethanol, play a significant role in medicinal chemistry due to their structural diversity and biological activities. These compounds exhibit a wide range of pharmacological properties, including antifungal, antibacterial, antioxidant, and anticancer activities. The versatility of pyridine as a core structure enables the development of novel therapeutic agents by facilitating the modification and optimization of drug-like properties (Altaf et al., 2015).

Furan Derivatives in Organic Synthesis

Furan derivatives are crucial in organic synthesis and material science due to their unique chemical properties and reactivity. Studies have shown that furan compounds can serve as intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The reactivity of furan rings, particularly in [3+2] cycloaddition reactions, makes them valuable in constructing cyclic compounds with potential applications in drug discovery and development (Kamneva et al., 2018).

properties

IUPAC Name

furo[3,2-c]pyridin-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-5-7-3-8-6(4-9-7)1-2-11-8/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGAVZIPQAAYEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1C=NC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554112
Record name (Furo[3,2-c]pyridin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[3,2-c]pyridin-6-ylmethanol

CAS RN

117013-84-0
Record name (Furo[3,2-c]pyridin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6-methylfuro[3,2-c]pyridine-N-oxide monohydrate (19.85 g, 0.119 mol) in acetic anhydride (30 mL) was heated at 100° C. for one half hour. Then the reaction mixture was diluted with 20% hydrochloric acid (100 mL) and heating was continued for one hour. The solution was cooled and made basic with sodium hydroxide solution. The product was extracted into chloroform, dried over anhydrous sodium sulfate, filtered through a pad of charcoal and evaporated. The residue was triturated with cool benzene and the crystalline product collected by filtration to give 11.36 g (64% yield), mp: 72°-74° C.
Name
6-methylfuro[3,2-c]pyridine-N-oxide monohydrate
Quantity
19.85 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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